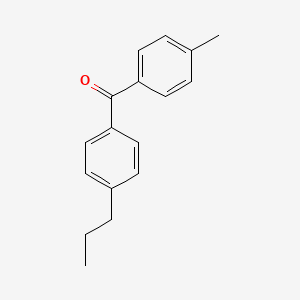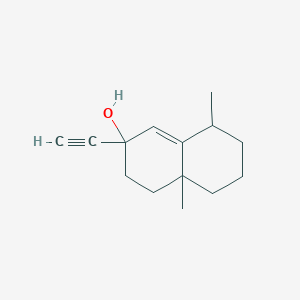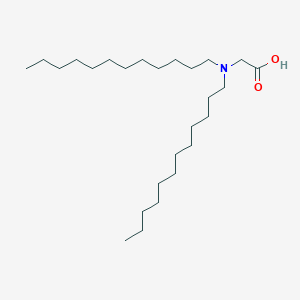
Glycine, N,N-didodecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N,N-didodecyl- is a derivative of glycine, an amino acid that plays a crucial role in various metabolic functions. This compound is characterized by the presence of two dodecyl (C12H25) groups attached to the nitrogen atoms of glycine. It is primarily used in specialized chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N,N-didodecyl- typically involves the reaction of glycine with dodecylamine. The process can be summarized as follows:
Starting Materials: Glycine and dodecylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of Glycine, N,N-didodecyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix glycine and dodecylamine under controlled conditions.
Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Glycine, N,N-didodecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dodecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of dodecanoic acid and glycine derivatives.
Reduction: Formation of primary amines and glycine.
Substitution: Formation of new alkyl or aryl derivatives of glycine.
Applications De Recherche Scientifique
Glycine, N,N-didodecyl- has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, including lubricants and emulsifiers.
Mécanisme D'action
The mechanism of action of Glycine, N,N-didodecyl- involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the transport of hydrophobic drugs across cell membranes.
Molecular Targets and Pathways:
Cell Membranes: Integration into lipid bilayers.
Transport Proteins: Interaction with membrane transport proteins to facilitate drug delivery.
Comparaison Avec Des Composés Similaires
Glycine, N,N-didodecyl- can be compared with other similar compounds such as:
N,N-Dimethylglycine: A simpler derivative of glycine with two methyl groups.
N,N-Dioctylglycine: Similar structure but with octyl groups instead of dodecyl groups.
N,N-Didodecylalanine: Similar to Glycine, N,N-didodecyl- but derived from alanine instead of glycine.
Uniqueness: Glycine, N,N-didodecyl- is unique due to its longer dodecyl chains, which provide enhanced hydrophobic interactions and make it particularly effective in applications requiring strong surfactant properties.
Propriétés
Numéro CAS |
65527-68-6 |
|---|---|
Formule moléculaire |
C26H53NO2 |
Poids moléculaire |
411.7 g/mol |
Nom IUPAC |
2-(didodecylamino)acetic acid |
InChI |
InChI=1S/C26H53NO2/c1-3-5-7-9-11-13-15-17-19-21-23-27(25-26(28)29)24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3,(H,28,29) |
Clé InChI |
MVYRCGLBWXZUFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)

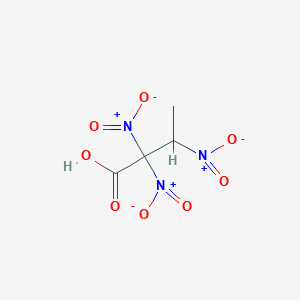
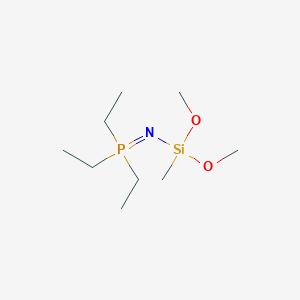

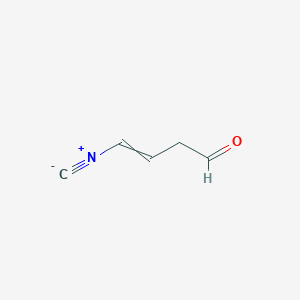
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)


